molecular formula C16H22INO4 B8557237 (R)-2-(Boc-amino)-4-iodobutanoic acid benzyl ester

(R)-2-(Boc-amino)-4-iodobutanoic acid benzyl ester

Cat. No. B8557237
M. Wt: 419.25 g/mol
InChI Key: JEVYMKABCFNGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Boc-amino)-4-iodobutanoic acid benzyl ester is a useful research compound. Its molecular formula is C16H22INO4 and its molecular weight is 419.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(Boc-amino)-4-iodobutanoic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Boc-amino)-4-iodobutanoic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-2-(Boc-amino)-4-iodobutanoic acid benzyl ester

Molecular Formula

C16H22INO4

Molecular Weight

419.25 g/mol

IUPAC Name

benzyl 4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)

InChI Key

JEVYMKABCFNGIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triphenylphosphine (734 mg, 2.80 mmol) and imidazole (191 mg, 2.80 mmol) in CH2Cl2 (10 ml) at rt was added iodine (711 mg, 2.80 mmol) portionwise over 5 min. The mixture first turned yellow, then brown and developed precipitate. The mixture was stirred at rt until no pieces of iodine were visible (approx. 5 min.). A solution of alcohol from step (38b) (721 mg, 2.33 mmol) in CH2Cl2 (5 ml) was added and the resulting mixture was stirred at rt for 1 h. The reaction was filtered and concentrated in vacuo. Purification by flash chromatography (silica, 0-25% EtOAc/Hexane) gave 2-tert-butoxycarbonylamino-4-iodo-butyric acid benzyl ester (430 mg, 44%) as a slightly yellow oil: 1H NMR (500 MHz, Methanol-D) δ 7.24-7.42 (m, 5 H), 5.07-5.25 (m, 2 H), 4.16-4.31 (m, 1 H), 3.12-3.29 (m, 2 H), 2.01-2.35 (m, 2 H), 1.42 (s, 9 H). LC-MS (Method A, retention time: 1.71 min), MS m/z 420 (M++1).
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
721 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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